5,5'-Dithiobis(1-phenyl-1H-tetrazole)
Overview
Description
5,5’-Dithiobis(1-phenyl-1H-tetrazole): is an organic disulfide compound. It consists of two 1-phenyl-1H-tetrazole-5-thiolate units linked by a sulfur-sulfur disulfide bridge. This compound is known for its unique structural properties and has been studied for its photochemical behavior, particularly the photo-cleavage of the sulfur-sulfur bond .
Mechanism of Action
Target of Action
5,5’-Dithiobis(1-phenyl-1H-tetrazole) is an organic disulphide It’s known that the compound has two 1-phenyl-1h-tetrazole-5-thiolate units linked by an s-s disulfide bridge .
Mode of Action
The mode of action of 5,5’-Dithiobis(1-phenyl-1H-tetrazole) involves the photo-cleavage of its sulphur-sulphur double bond . This process has been investigated using the nanosecond-laser flash photolysis method . The C-S-S-C torsion angle for this compound has been reported to be 81.9 (1)° .
Action Environment
The action of 5,5’-Dithiobis(1-phenyl-1H-tetrazole) is influenced by light, given its photo-cleavage property . Therefore, environmental factors such as light intensity and wavelength may influence its action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Dithiobis(1-phenyl-1H-tetrazole) typically involves the reaction of 1-phenyl-1H-tetrazole-5-thiol with an oxidizing agent. The thiol groups are oxidized to form the disulfide bridge, resulting in the formation of the target compound. The reaction conditions often include the use of solvents like ethanol or acetonitrile and may require a catalyst to facilitate the oxidation process .
Industrial Production Methods: Industrial production methods for 5,5’-Dithiobis(1-phenyl-1H-tetrazole) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo further oxidation, leading to the cleavage of the disulfide bond.
Reduction: Reduction reactions can break the disulfide bond, reverting the compound to its thiol precursors.
Substitution: The phenyl groups in the compound can participate in substitution reactions, where other functional groups replace the hydrogen atoms on the benzene ring.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, iodine, or other mild oxidizing agents.
Reducing Agents: Dithiothreitol, tris(2-carboxyethyl)phosphine, or other thiol-based reducing agents.
Substitution Reagents: Halogens, nitrating agents, or sulfonating agents under controlled conditions.
Major Products:
Oxidation Products: Cleaved disulfide bonds resulting in two molecules of 1-phenyl-1H-tetrazole-5-thiol.
Reduction Products: Similar to oxidation, leading to the formation of thiol precursors.
Substitution Products: Various substituted phenyl derivatives depending on the reagents used
Scientific Research Applications
Chemistry: 5,5’-Dithiobis(1-phenyl-1H-tetrazole) is used in the preparation of other tetrazole derivatives, which are valuable in coordination chemistry and materials science. Its unique disulfide bridge makes it a useful reagent in studying redox reactions and photochemical processes .
Biology and Medicine: In biological research, this compound can be used as a cross-linking agent due to its ability to form disulfide bonds.
Industry: The compound finds applications in the development of advanced materials, including polymers and coatings. Its photochemical properties are exploited in the design of light-responsive materials and sensors .
Comparison with Similar Compounds
1-Phenyl-1H-tetrazole-5-thiol: The precursor to 5,5’-Dithiobis(1-phenyl-1H-tetrazole), which lacks the disulfide bridge.
5,5’-Dithiobis(2-nitrobenzoic acid): Another disulfide compound used in biochemical assays.
Dithiothreitol: A reducing agent that also contains disulfide bonds but with different structural properties.
Uniqueness: 5,5’-Dithiobis(1-phenyl-1H-tetrazole) is unique due to its tetrazole rings and the specific arrangement of the disulfide bridge. This structure imparts distinct photochemical and redox properties, making it particularly useful in specialized applications such as photolysis studies and the design of responsive materials .
Properties
IUPAC Name |
1-phenyl-5-[(1-phenyltetrazol-5-yl)disulfanyl]tetrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N8S2/c1-3-7-11(8-4-1)21-13(15-17-19-21)23-24-14-16-18-20-22(14)12-9-5-2-6-10-12/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXASCLMZSMFTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SSC3=NN=NN3C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8063705 | |
Record name | 1H-Tetrazole, 5,5'-dithiobis[1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8063705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5117-07-7 | |
Record name | 5,5′-Dithiobis[1-phenyl-1H-tetrazole] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5117-07-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Tetrazole, 5,5'-dithiobis(1-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005117077 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Tetrazole, 5,5'-dithiobis[1-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-Tetrazole, 5,5'-dithiobis[1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8063705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,5'-dithiobis[1-phenyl-1H-tetrazole] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.502 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is noteworthy about the reactivity of the tetrazole-thio radical generated from 5,5'-dithiobis(1-phenyl-1H-tetrazole)?
A1: Research using nanosecond-laser flash photolysis has shown that 5,5'-dithiobis(1-phenyl-1H-tetrazole) undergoes photo-cleavage of its S-S bond, yielding the 1-phenyl-1H-tetrazole-5-thio radical. [] This radical exhibits a strong preference for addition reactions with conjugated dienes, forming a new S-C bond. This behavior suggests the unpaired electron is localized primarily on the sulfur atom. Interestingly, this radical shows significantly higher reactivity (approximately 100 times) compared to the phenylthio radical (PhS•). []
Q2: How does the structure of 5,5'-dithiobis(1-phenyl-1H-tetrazole) influence its reactivity?
A2: The structure of 5,5'-dithiobis(1-phenyl-1H-tetrazole) plays a crucial role in its reactivity. Molecular orbital calculations have been employed to understand the high reactivity of the 1-phenyl-1H-tetrazole-5-thio radical. [] Further investigation into the relationship between structure and activity (SAR) could provide valuable insights for designing novel compounds with tailored reactivity.
Q3: What is the crystal structure of 5,5'-dithiobis(1-phenyl-1H-tetrazole)?
A3: The crystal structure of 5,5'-dithiobis(1-phenyl-1H-tetrazole) reveals that it consists of two 1-phenyl-1H-tetrazole-5-thiolate units connected by a disulfide (S-S) bridge. [] The dihedral angle (C-S-S-C) is 81.9°. Furthermore, the crystal packing is stabilized by C-H⋯N hydrogen bonding interactions between neighboring molecules, with a C⋯N distance of 3.413 Å and a C-H⋯N angle of 147°. This hydrogen bonding leads to the formation of supramolecular chains within the crystal lattice. []
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